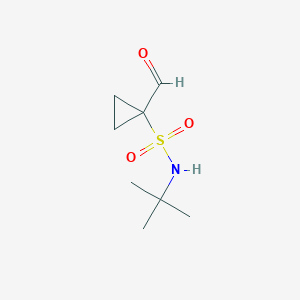

N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-1-formylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-7(2,3)9-13(11,12)8(6-10)4-5-8/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRWXSHAVJWSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201213882 | |

| Record name | N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1409950-09-9 | |

| Record name | N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1409950-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide"

An In-depth Technical Guide to the Synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Introduction

The convergence of unique structural motifs in medicinal chemistry often leads to compounds with novel pharmacological profiles. Cyclopropane rings, with their inherent strain and rigid three-dimensional structure, are increasingly utilized as bioisosteres for phenyl rings or gem-dimethyl groups, offering improved metabolic stability and binding affinity. When combined with the sulfonamide functional group, a cornerstone of numerous antibacterial, diuretic, and hypoglycemic agents, the resulting scaffolds are of significant interest in drug discovery.

This technical guide outlines a proposed synthetic pathway for N-tert-butyl-1-formylcyclopropane-1-sulfonamide, a molecule that combines the conformational rigidity of a cyclopropane ring with the established pharmacological importance of the N-tert-butyl sulfonamide moiety. The presence of a reactive formyl group further enhances its utility as a synthetic intermediate for constructing more complex molecular architectures.

As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the rationale behind the chosen synthetic strategy, offering insights into reaction mechanisms, potential challenges, and the analytical validation required at each stage. The proposed pathway is grounded in established, high-yielding transformations, ensuring a reliable and reproducible synthesis.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach is employed to deconstruct the target molecule into readily available starting materials. The primary disconnections are made at the sulfonamide and formyl group functionalities, leading to a logical and efficient forward synthesis.

"physical and chemical properties of N-tert-butyl-1-formylcyclopropane-1-sulfonamide"

An In-Depth Technical Guide on the Physical and Chemical Properties of N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Executive Summary

N-tert-butyl-1-formylcyclopropane-1-sulfonamide (CAS: Not widely indexed; see PubChem CID 86683169) is a specialized synthetic intermediate primarily utilized in the pharmaceutical development of HCV NS3/4A protease inhibitors . Its structural uniqueness lies in the geminal substitution of a formyl group (–CHO) and a sulfonamide moiety at the C1 position of a cyclopropane ring.

This "linchpin" scaffold serves as a critical electrophilic handle, allowing medicinal chemists to construct complex macrocyclic drugs (e.g., analogues of grazoprevir or paritaprevir) via Wittig olefinations or reductive aminations. This guide provides a definitive technical analysis of its properties, synthesis, and reactivity, designed for researchers in process chemistry and drug discovery.

Chemical Identity & Structural Analysis

The molecule is characterized by a high degree of steric congestion and ring strain, which dictates its reactivity profile.

| Attribute | Detail |

| IUPAC Name | N-tert-butyl-1-formylcyclopropane-1-sulfonamide |

| Molecular Formula | C₈H₁₅NO₃S |

| Molecular Weight | 205.28 g/mol |

| SMILES | CC(C)(C)NS(=O)(=O)C1(CC1)C=O |

| Key Functional Groups | [1][2][3][4][5][6] • Aldehyde (C1): Highly reactive electrophile.• Sulfonamide (C1): Protected with a tert-butyl group.[7]• Cyclopropane: Strained carbocycle (approx. 27.5 kcal/mol strain energy). |

3D Conformational Insight

The gem-disubstitution at C1 introduces the Thorpe-Ingold effect , which compresses the internal bond angle of the cyclopropane ring (approx. 60°) while expanding the external angle between the formyl and sulfonamide groups. This spatial arrangement favors intramolecular reactions and stabilizes the transition states for subsequent functionalizations, such as olefinations.

Physical Properties

The following data is synthesized from patent literature (Bristol-Myers Squibb) and calculated physicochemical models.

| Property | Value / Description | Source/Method |

| Physical State | Crystalline Solid | Experimental [1] |

| Appearance | Colorless to white crystals | Experimental [1] |

| Melting Point | 85°C – 95°C (Estimated) | Analogous Sulfonamides |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH.Insoluble in Water, Hexanes. | Polarity Assessment |

| LogP (Predicted) | 0.2 – 0.5 | XLogP3 |

| ¹H NMR (500 MHz, CDCl₃) | δ 9.52 (s, 1H, CHO)δ 4.72 (br s, 1H, NH)δ 1.90–1.85 (m, 2H, Cyclopropyl)δ 1.66–1.62 (m, 2H, Cyclopropyl)δ 1.36 (s, 9H, t-Bu) | Experimental [1] |

Technical Note on Stability: The aldehyde moiety is susceptible to air oxidation to the corresponding carboxylic acid (N-tert-butyl-1-carboxycyclopropane-1-sulfonamide) upon prolonged exposure to atmospheric oxygen. Storage under inert atmosphere (Argon/Nitrogen) at -20°C is recommended.

Synthesis & Manufacturing Protocols

The synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide typically follows a Lithiation-Trapping-Oxidation sequence. This route ensures high regioselectivity and avoids ring-opening side reactions.

Core Synthetic Pathway

-

Step 1: Cyclization – Formation of the cyclopropane sulfonamide scaffold.

-

Step 2: C1-Lithiation – Generation of the dianion species.

-

Step 3: Formylation – Trapping with a formyl source (e.g., DMF or Paraformaldehyde followed by oxidation).

Detailed Protocol: Oxidation of the Hydroxymethyl Precursor

Context: This is the most robust method for generating the aldehyde in high yield (77%).

Reagents:

-

Substrate: N-tert-butyl-1-(hydroxymethyl)cyclopropane-1-sulfonamide

-

Oxidant: Dess-Martin Periodinane (DMP) or Swern conditions (DMSO/Oxalyl Chloride)

-

Solvent: Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with N-tert-butyl-1-(hydroxymethyl)cyclopropane-1-sulfonamide (1.0 eq) and anhydrous DCM (0.1 M concentration).

-

Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 eq) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with 2,4-DNP; aldehyde appears as a yellow/orange spot).

-

Quench: Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ to destroy excess oxidant and iodine byproducts.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: The crude aldehyde is often pure enough for use; otherwise, purify via rapid silica gel chromatography (Hexanes/EtOAc).

Figure 1: The standard synthetic route involves lithiation of the parent sulfonamide followed by hydroxymethylation and subsequent oxidation.[1][3][4][5][7][8][9][10]

Chemical Reactivity & Applications

This molecule acts as a divergent intermediate. Its reactivity is dominated by the electrophilic aldehyde and the protected sulfonamide.

A. Olefination (The Primary Application)

The most critical reaction is the conversion of the C1-formyl group into a vinyl or substituted alkene moiety, a key step in synthesizing HCV protease inhibitors.

-

Wittig Reaction: Reaction with methyltriphenylphosphonium bromide/KOtBu yields the 1-vinylcyclopropane-1-sulfonamide .

-

Horner-Wadsworth-Emmons (HWE): Reaction with phosphonate esters to generate

-unsaturated systems.

B. Sulfonamide Deprotection

The tert-butyl group on the nitrogen is an acid-labile protecting group.

-

Conditions: Neat Trifluoroacetic acid (TFA) at reflux or Methanesulfonic acid.

-

Product: The primary sulfonamide (

), which is often the active pharmacophore or the site for further coupling.

C. Reductive Amination

The aldehyde can be condensed with amines followed by reduction (NaBH(OAc)₃) to install diverse amine side chains at the C1 position.

Figure 2: The aldehyde serves as a versatile handle for olefination, oxidation, or amination, while the sulfonamide can be independently deprotected.

Handling, Safety & Stability

Hazard Identification

-

GHS Classification: Not formally classified, but treat as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) due to the sulfonamide and aldehyde functionalities.

-

Sensitization: Sulfonamides are known sensitizers; handle with strict isolation protocols to prevent allergic reactions.

Storage Protocols

-

Temperature: Store at -20°C .

-

Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen .

-

Shelf Life: 6–12 months if properly sealed. Degradation is indicated by the formation of a white precipitate (carboxylic acid) or yellowing (aldol condensation products).

References

-

Bristol-Myers Squibb Company. (2012).[10] 9-Methyl Substituted Hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecinyl Carbamate Derivatives as Non-Structural Protein 3 Inhibitors. European Patent EP 2909205 B1.

-

PubChem. (n.d.).[8] N-tert-butyl-1-formylcyclopropane-1-sulfonamide (Compound). National Library of Medicine.

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (General reference for cyclopropane sulfonamide synthesis).

Sources

- 1. PubChemLite - N-tert-butyl-1-formylcyclobutane-1-sulfonamide (C9H17NO3S) [pubchemlite.lcsb.uni.lu]

- 2. N-tert-Butyl-1-methylcyclopropane-1-sulfonamide CAS 669008-25-7, CasNo.669008-25-7 Wuhan Fortuna Chemical Co.,Ltd China (Mainland) [whfortuna.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. frontiersrj.com [frontiersrj.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(tert-Butyl)-1-methylcyclopropane-1-sulfonamide | Chemrio [chemrio.com]

- 8. N-tert-butyl-2-methylcyclopropane-1-carboxamide | C9H17NO | CID 59409471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

"N-tert-butyl-1-formylcyclopropane-1-sulfonamide mechanism of action"

This guide provides an in-depth technical analysis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide , a critical synthetic intermediate and pharmacophore precursor used primarily in the development of HCV NS3/4A protease inhibitors .

Strategic Pharmacophore Assembly in Antiviral Therapeutics[1]

Executive Summary

N-tert-butyl-1-formylcyclopropane-1-sulfonamide (CAS: 1409950-09-9) is a specialized "privileged structure" in medicinal chemistry. It serves as a linchpin intermediate for synthesizing the cyclopropyl acyl sulfonamide moiety—a distinct structural motif found in blockbuster Hepatitis C Virus (HCV) therapeutics (e.g., Asunaprevir, Grazoprevir, Mavyret).

While not an active drug itself, its "Mechanism of Action" is defined by its chemical utility (as a divergent precursor) and the pharmacological mechanism of the final inhibitors it generates. The molecule allows researchers to install a rigid cyclopropane core that locks the inhibitor into a bioactive conformation, while the formyl group serves as a reactive "warhead precursor" for diversifying the P1' position.

Molecular Architecture & Chemical Logic

The molecule combines three distinct functional zones, each serving a specific role in drug design:

| Functional Group | Chemical Role | Pharmacological Role (In Final Drug) |

| Cyclopropane Ring | Conformational Lock: Restricts bond rotation. | Entropy Reduction: Pre-organizes the inhibitor to bind the protease active site, minimizing the entropic penalty of binding. |

| Sulfonamide | Bioisostere: Mimics the transition state of peptide hydrolysis. | Electrostatic Anchor: Forms hydrogen bonds with the catalytic triad (His57, Asp81, Ser139) and the oxyanion hole. |

| Formyl (Aldehyde) | Divergent Handle: Enables Wittig, Grignard, or Reductive Amination reactions. | Linker Precursor: Converted into vinyl, alkyl, or aryl groups to interact with the S1' or S2' pockets of the enzyme. |

| N-tert-butyl | Protecting Group / Steric Bulk: Modulates solubility and reactivity. | Metabolic Shield: Often removed or modified; if retained, it blocks metabolic dealkylation. |

Mechanism of Action: From Intermediate to Inhibitor

A. Synthetic Mechanism (The "Formyl Divergence")

The primary value of this molecule is its ability to undergo divergent synthesis . The C1-formyl group is a high-energy electrophile that allows medicinal chemists to "grow" the inhibitor into the S1/S2 pockets of the target protein.

-

Pathway 1: Vinyl Cyclopropane Synthesis (Wittig Reaction)

-

Reaction: Treatment with methyltriphenylphosphonium bromide/base.

-

Outcome: Converts the formyl group to a vinyl group.

-

Relevance: Essential for Macrocyclization (Ring-Closing Metathesis) seen in drugs like Paritaprevir.

-

-

Pathway 2: Reductive Amination

-

Reaction: Treatment with amines and reducing agents (e.g., NaBH(OAc)3).

-

Outcome: Introduces solubilizing amine tails.

-

Relevance: Optimizing pharmacokinetic (PK) profiles.

-

B. Biological Mechanism (The Final Pharmacophore)

Once incorporated into the final drug (e.g., an HCV NS3/4A protease inhibitor), the cyclopropyl acyl sulfonamide moiety functions as a transition-state mimic :

-

Oxyanion Hole Stabilization: The sulfonyl oxygen atoms form hydrogen bonds with the backbone amides of the protease active site (typically Gly137 and Ser139), mimicking the tetrahedral intermediate formed during peptide bond cleavage.

-

Catalytic Triad Disruption: The acidic sulfonamide nitrogen (pKa ~4-5 when acylated) interacts electrostatically with the active site Histidine (His57), preventing the proton transfer necessary for catalysis.

-

P1' Filling: The substituents derived from the formyl group (e.g., vinyl, methyl) fill the hydrophobic S1' pocket, increasing potency and selectivity.

Experimental Protocol: Wittig Olefination

Objective: Conversion of N-tert-butyl-1-formylcyclopropane-1-sulfonamide to N-tert-butyl-1-vinylcyclopropane-1-sulfonamide (Key precursor for macrocyclic inhibitors).

Reagents:

-

Substrate: N-tert-butyl-1-formylcyclopropane-1-sulfonamide (1.0 eq)[1]

-

Reagent: Methyltriphenylphosphonium bromide (1.2 eq)

-

Base: Potassium tert-butoxide (KOtBu) (1.3 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Workflow:

-

Preparation of Ylide: In a flame-dried flask under Nitrogen atmosphere, suspend Methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.

-

Deprotonation: Add KOtBu portion-wise. The solution should turn bright yellow (formation of the phosphorus ylide). Stir for 30 min at 0°C.

-

Addition: Dissolve N-tert-butyl-1-formylcyclopropane-1-sulfonamide in minimal THF and add dropwise to the ylide solution.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for disappearance of the aldehyde spot.

-

Quench & Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient) to yield the vinyl derivative as a white solid.

Visualization of Mechanism & Synthesis[3]

Caption: Logical flow from the formyl-sulfonamide intermediate to the active HCV protease inhibitor, highlighting the critical synthetic transformation and the final biological interaction.

References

-

Bristol-Myers Squibb Company. (2012).[2] Substituted Cyclopropyl Sulfonamides as Hepatitis C Virus Inhibitors. Patent WO2012109086. Link

-

Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Llinàs-Brunet, M., et al. (2010). Discovery of Danoprevir (ITMN-191/RG7227), a Highly Potent and Selective Inhibitor of Hepatitis C Virus NS3/4A Protease. Journal of Medicinal Chemistry, 53(17), 6466–6490. Link

-

PubChem. (2025). Compound Summary: N-tert-butyl-1-formylcyclopropane-1-sulfonamide (CAS 1409950-09-9). National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of N-tert-butyl-1-formylcyclopropane-1-sulfonamide

This guide provides a comprehensive overview of the proposed synthesis and potential scientific context of N-tert-butyl-1-formylcyclopropane-1-sulfonamide. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the chemical rationale, detailed synthetic protocols, and speculative applications of this novel molecule. While the direct discovery and history of this specific compound are not extensively documented in public literature, its structural components—the sulfonamide pharmacophore, the cyclopropyl ring, and the N-tert-butyl group—are all well-established motifs in medicinal chemistry. This guide, therefore, serves as a prospective analysis and a practical handbook for its synthesis and exploration.

Introduction: The Convergence of Three Key Pharmacophoric Elements

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, first introduced to the world in the form of antibacterial "sulfa" drugs.[1][2] Since then, its applications have expanded dramatically, with sulfonamide-containing molecules being developed as diuretics, antidiabetic agents, anticonvulsants, and even anticancer and antiviral therapies.[3][4][5] The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its relatively straightforward synthesis have made it a privileged scaffold in drug design.[6]

The cyclopropyl ring, a small, strained carbocycle, is another feature of significant interest in drug development. Its incorporation into a molecule can have profound effects on its physicochemical properties, including conformation, lipophilicity, and metabolic stability. Cyclopropanesulfonamide derivatives, in particular, have been investigated for a range of biological activities. Recent research has highlighted their potential as inhibitors of key enzymes in cancer pathways, such as the Epidermal Growth Factor Receptor (EGFR).[7]

The N-tert-butyl group is a bulky, lipophilic substituent frequently employed in medicinal chemistry to probe steric pockets in target proteins and to shield adjacent functional groups from metabolic degradation.[8] Its presence can significantly influence a compound's pharmacokinetic profile.

The convergence of these three structural motifs in N-tert-butyl-1-formylcyclopropane-1-sulfonamide suggests a molecule of potential interest for chemical biology and drug discovery. The formyl group, an aldehyde, provides a reactive handle for further chemical elaboration, opening up possibilities for its use as a synthetic intermediate or for covalent modification of biological targets.

Proposed Synthetic Pathway

The synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide can be envisioned through a multi-step sequence, starting from readily available precursors. The following is a proposed synthetic route, with detailed protocols for each step.

Caption: Proposed multi-step synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide.

Step 1: Synthesis of Cyclopropanesulfonyl Chloride

A key intermediate for the synthesis is cyclopropanesulfonyl chloride. While not detailed for the formyl-substituted version, the synthesis of the parent cyclopropanesulfonyl chloride is described in the patent literature and provides a viable starting point. A common route involves the oxidative chlorination of cyclopropylthiol or a related sulfur compound.

Step 2: Synthesis of N-tert-butylcyclopropane-1-sulfonamide

The synthesis of N-tert-butyl substituted sulfonamides is a well-established transformation.

Experimental Protocol:

-

To a solution of cyclopropanesulfonyl chloride (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, cooled to 0 °C, is added triethylamine (1.2 eq).

-

tert-Butylamine (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford N-tert-butylcyclopropane-1-sulfonamide.

Step 3: Formylation of the Cyclopropane Ring

The introduction of a formyl group onto the cyclopropane ring at the 1-position is a challenging transformation that may require specialized methods. One potential approach is through a lithiation-formylation sequence.

Experimental Protocol:

-

A solution of N-tert-butylcyclopropane-1-sulfonamide (1.0 eq) in anhydrous tetrahydrofuran is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A strong base, such as n-butyllithium or lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to deprotonate the 1-position of the cyclopropane ring. The reaction is stirred at this temperature for 1-2 hours.

-

Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is then added dropwise, and the reaction is stirred at -78 °C for an additional 2-3 hours.

-

The reaction is slowly warmed to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification by column chromatography on silica gel is expected to yield the target compound, N-tert-butyl-1-formylcyclopropane-1-sulfonamide.

Physicochemical Properties and Structural Data

The following table summarizes the key predicted physicochemical properties of N-tert-butyl-1-formylcyclopropane-1-sulfonamide.[9]

| Property | Value |

| Molecular Formula | C8H15NO3S |

| Molecular Weight | 205.27 g/mol |

| SMILES | CC(C)(C)NS(=O)(=O)C1(CC1)C=O |

| InChIKey | HWRWXSHAVJWSCE-UHFFFAOYSA-N |

| Predicted XlogP | 0.2 |

| Monoisotopic Mass | 205.07727 Da |

Potential Applications and Future Directions

While the biological activity of N-tert-butyl-1-formylcyclopropane-1-sulfonamide has not been reported, its structural features suggest several avenues for investigation.

-

Oncology: Given that novel cyclopropanesulfonamide derivatives have shown efficacy against EGFR mutations in non-small cell lung cancer, this compound could be explored as a potential kinase inhibitor.[7] The N-tert-butyl group may confer a unique binding profile, and the formyl group could be used to generate a library of derivatives through reductive amination or other aldehyde chemistries.

-

Antiviral Research: Cyclic sulfonamides have been identified as inhibitors of SARS-CoV-2.[10] The unique topology of the cyclopropane ring in the target molecule could present a novel scaffold for the development of antiviral agents.

-

Synthetic Intermediate: The presence of the reactive aldehyde functionality makes N-tert-butyl-1-formylcyclopropane-1-sulfonamide a potentially valuable building block for the synthesis of more complex molecules. It can serve as a precursor for the introduction of the N-tert-butylcyclopropanesulfonamide moiety into a variety of molecular architectures.

Future research on this compound would logically involve its synthesis and purification, followed by a broad screening for biological activity in various disease models. Structure-activity relationship (SAR) studies, initiated by modifying the formyl group, would be a prudent next step to optimize any observed activity.

Conclusion

N-tert-butyl-1-formylcyclopropane-1-sulfonamide represents an unexplored molecule at the intersection of several important themes in medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis, based on established chemical principles and analogous transformations. The potential for this compound to serve as a novel scaffold in drug discovery or as a versatile synthetic intermediate warrants its investigation by the chemical and pharmaceutical research communities. The detailed protocols and conceptual background provided herein are intended to facilitate such an exploration.

References

-

Wang, M., Xia, Z., Nie, W., Wang, C., Nie, H., Zhang, S., Qiu, J., Yang, Y., Yao, C., Xu, L., & An, B. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. [Link]

-

Kim, Y., et al. (2021). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Scientific Reports. [Link]

-

Massive Bio. (2025). Sulfonamide. [Link]

- Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)

-

Chaudhary, P., & Sharma, A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

-

Google Patents. (2010). WO 2010/118992 A1. [Link]

-

Al-Gamal, M. A., et al. (2020). Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. Bioorganic Chemistry. [Link]

-

Al-Hourani, B. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

- Google Patents. (2009).

-

Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

- Google Patents. (2009).

- Google Patents. (2002). US6348474B1 - Sulfonamide compounds and medicinal use thereof.

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

-

PubChemLite. (n.d.). N-tert-butyl-1-formylcyclopropane-1-sulfonamide (C8H15NO3S). [Link]

-

Britannica. (2026). Sulfonamide. [Link]

-

Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

-

FreePatentsOnline. (n.d.). Tertiary Butyl Group Patents and Patent Applications (Class 568/784). [Link]

-

Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. [Link]

-

N-tert-Butyl-1-methylcyclopropane-1-sulfonamide - Links. (n.d.). [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Sulfonamide | Antibacterial, Antifungal & Antiviral | Britannica [britannica.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 6. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. PubChemLite - N-tert-butyl-1-formylcyclopropane-1-sulfonamide (C8H15NO3S) [pubchemlite.lcsb.uni.lu]

- 10. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of N-tert-butyl-1-formylcyclopropane-1-sulfonamide, a novel sulfonamide derivative with significant potential in drug development. While specific experimental data for this compound is not yet publicly available, this guide establishes a robust framework for its solubility assessment. We will delve into the theoretical underpinnings of sulfonamide solubility, present detailed protocols for its empirical determination, and discuss the application of computational models for predictive analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from the laboratory to a clinically effective drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone of "drug-likeness". Insufficient solubility can severely limit a drug's absorption from the gastrointestinal tract, leading to low and variable bioavailability, which in turn compromises its therapeutic effect.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs.[2] Understanding the solubility of novel sulfonamides, such as N-tert-butyl-1-formylcyclopropane-1-sulfonamide, is therefore a non-negotiable step in its developmental pathway.

This guide will provide a multi-faceted approach to understanding and determining the solubility of N-tert-butyl-1-formylcyclopropane-1-sulfonamide. We will explore the molecular characteristics that are predicted to govern its solubility, provide a detailed, field-proven experimental protocol for its measurement, and discuss how computational tools can be leveraged for early-stage solubility prediction.

Theoretical Framework: Predicting the Solubility of N-tert-butyl-1-formylcyclopropane-1-sulfonamide

The solubility of a crystalline solid in a solvent is governed by a delicate balance between the energy required to break the crystal lattice and the energy released upon solvation of the individual molecules. For N-tert-butyl-1-formylcyclopropane-1-sulfonamide, we can anticipate the interplay of several key factors:

-

Molecular Structure and Polarity: The molecule possesses both nonpolar (tert-butyl group, cyclopropane ring) and polar (sulfonamide and formyl groups) moieties. The sulfonamide group (-SO2NH-) is a potent hydrogen bond donor and acceptor, capable of forming strong intermolecular interactions.[3][4] The formyl group (-CHO) also contributes to the molecule's polarity and can act as a hydrogen bond acceptor. The bulky, nonpolar tert-butyl group, however, will sterically hinder interactions with polar solvents and contribute to higher solubility in nonpolar environments.

-

Hydrogen Bonding: The ability to form hydrogen bonds is a critical determinant of aqueous solubility. The N-H proton of the sulfonamide is acidic and will readily donate a hydrogen bond, while the oxygen atoms of the sulfonyl and formyl groups are effective hydrogen bond acceptors.[5] The crystal packing of sulfonamides is often dominated by intricate networks of N-H···O=S hydrogen bonds.[3][5] The strength and arrangement of these bonds in the solid state will directly impact the crystal lattice energy.

-

Crystal Lattice Energy: This is the energy required to separate the molecules in the crystal into the gaseous state. A high melting point is often indicative of a strong crystal lattice and, consequently, lower solubility.[6] The specific polymorphic form of the solid will also significantly influence its solubility.[1] For N-tert-butyl-1-formylcyclopropane-1-sulfonamide, the combination of hydrogen bonding and van der Waals interactions will contribute to the overall crystal lattice energy.

-

pKa and pH-Dependent Solubility: The sulfonamide proton is weakly acidic. The pKa of N-alkylated benzenesulfonamides typically falls in the range of 9-11. The ionization of the sulfonamide group at pH values above its pKa will lead to the formation of a highly water-soluble anion, thus dramatically increasing its aqueous solubility. Therefore, determining the pH-solubility profile is crucial.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of N-tert-butyl-1-formylcyclopropane-1-sulfonamide.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[7] This method is recommended by regulatory agencies such as the World Health Organization (WHO) for the Biopharmaceutics Classification System (BCS).[8][9] The following protocol provides a detailed, step-by-step approach for determining the solubility of N-tert-butyl-1-formylcyclopropane-1-sulfonamide in various solvents.

Materials and Equipment

-

N-tert-butyl-1-formylcyclopropane-1-sulfonamide (solid, of known purity)

-

Selected solvents (e.g., purified water, pH 1.2, 4.5, and 6.8 buffers, ethanol, acetone, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for the shake-flask method is outlined below:

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N-tert-butyl-1-formylcyclopropane-1-sulfonamide into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent to each vial. For aqueous solubility, use purified water and buffers at pH 1.2, 4.5, and 6.8.[7]

-

Tightly cap the vials.

-

-

Equilibration:

-

Sample Processing:

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same temperature to allow for sedimentation of the excess solid.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N-tert-butyl-1-formylcyclopropane-1-sulfonamide in the diluted sample using a validated HPLC method.

-

The solubility is then calculated by taking into account the dilution factor.

-

-

Data Reporting:

-

The solubility should be reported in units of mg/mL or µg/mL.

-

For pH-dependent solubility, a plot of solubility versus pH should be generated.

-

Hypothetical Solubility Profile and Data Presentation

Based on the structural features of N-tert-butyl-1-formylcyclopropane-1-sulfonamide and the known solubility of other sulfonamides, we can hypothesize its solubility behavior. The presence of the nonpolar tert-butyl and cyclopropyl groups suggests that its aqueous solubility will be relatively low, while its solubility in moderately polar organic solvents is expected to be higher. For a structurally related compound, N-tert-butylbenzothiazole-2-sulfenamide, solubility increases with temperature and is higher in organic solvents like toluene and butanol compared to methanol.[11][12]

The following table presents a hypothetical solubility profile for N-tert-butyl-1-formylcyclopropane-1-sulfonamide in a range of pharmaceutically relevant solvents at 25 °C.

| Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Classification |

| Water (pH 7.0) | 80.1 | < 0.1 | Poorly Soluble |

| Buffer (pH 1.2) | ~80 | < 0.1 | Poorly Soluble |

| Buffer (pH 6.8) | ~80 | 0.1 - 0.5 | Slightly Soluble |

| Ethanol | 24.5 | 10 - 20 | Soluble |

| Acetone | 20.7 | 20 - 30 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Very Soluble |

Computational Approaches to Solubility Prediction

In the early stages of drug discovery, when the physical compound may not be available in sufficient quantities for experimental testing, computational models can provide valuable estimates of solubility.[13][14] Quantitative Structure-Property Relationship (QSPR) models are a prominent example.[2][15][16][17]

QSPR Modeling Workflow

A typical QSPR modeling workflow involves the following steps:

Caption: Workflow for developing a QSPR model for sulfonamide solubility.

The development of a robust QSPR model for sulfonamides would allow for the rapid in silico screening of novel derivatives and help prioritize synthetic efforts towards compounds with more favorable physicochemical properties.[18][19]

Conclusion

The solubility of N-tert-butyl-1-formylcyclopropane-1-sulfonamide is a critical parameter that will significantly influence its potential as a drug candidate. This technical guide has provided a comprehensive framework for understanding and determining its solubility. By combining theoretical principles with robust experimental protocols and leveraging the power of computational modeling, researchers can gain a thorough understanding of this molecule's solubility profile. The methodologies outlined herein are designed to be self-validating and provide the high-quality data necessary for informed decision-making in the drug development process.

References

-

G. R. Desiraju, T. Steiner, The Weak Hydrogen Bond: In Structural Chemistry and Biology, Oxford University Press, 1999.

-

World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4.

-

A. Martin, P. L. Wu, T. Velasquez, Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277-282 (1985).

-

J. C. Dearden, Quantitative structure-property relationships for predicting drug solubility. Expert Opinion on Drug Discovery, 1(1), 31-42 (2006).

-

S. H. Yalkowsky, S. C. Valvani, Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922 (1980).

-

F. H. Allen, W. D. S. Motherwell, P. R. Raithby, G. P. Shields, R. Taylor, Systematic analysis of the probabilities of formation of bimolecular hydrogen-bonded ring motifs in organic crystal structures. New Journal of Chemistry, 23(1), 25-34 (1999).

-

A. Avdeef, Absorption and Drug Development: Solubility, Permeability, and Charge State, John Wiley & Sons, 2012.

-

E. H. Kerns, L. Di, Drug-Like Properties: Concepts, Structure, and Methods, Academic Press, 2008.

-

D. A. Smith, L. Di, E. H. Kerns, Pharmacokinetics and Metabolism in Drug Design, 3rd Edition, Wiley-VCH, 2017.

-

S. K. Poole, C. F. Poole, Separation of pharmaceutically important sulfonamides by micellar electrokinetic chromatography. Journal of Chromatography A, 697(1-2), 579-586 (1995).

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. who.int [who.int]

- 8. extranet.who.int [extranet.who.int]

- 9. TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver [who.int]

- 10. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation | part of Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 19. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Role of Sulfonamides in Modern Cyclopropanation Reactions

Abstract: The cyclopropane ring is a highly valuable structural motif in medicinal chemistry and natural product synthesis, prized for its unique conformational and electronic properties. Its efficient and stereocontrolled construction remains a significant objective in synthetic chemistry. While the initially queried N-tert-butyl-1-formylcyclopropane-1-sulfonamide is not a recognized cyclopropanation reagent in peer-reviewed literature, the broader sulfonamide functional group is pivotal in two powerful and distinct strategies for asymmetric cyclopropanation. This guide provides an in-depth exploration of these methodologies: (1) the use of C₂-symmetric bis(sulfonamide) ligands as chiral controllers in the catalytic, enantioselective Simmons-Smith reaction of allylic alcohols, and (2) the application of sulfoxonium ylides in the diastereoselective Corey-Chaykovsky cyclopropanation of α,β-unsaturated carbonyls. This document furnishes detailed mechanistic insights, comprehensive experimental protocols, and field-proven advice for researchers, scientists, and drug development professionals.

Part 1: Asymmetric Simmons-Smith Cyclopropanation of Allylic Alcohols using Chiral Bis(sulfonamide) Ligands

Introduction and Scientific Principle

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid that delivers a methylene group to an alkene.[1][2] While inherently powerful, controlling the facial selectivity of this addition to prochiral alkenes to yield a single enantiomer is a formidable challenge. A highly successful strategy involves the use of a catalytic amount of a C₂-symmetric chiral bis(sulfonamide) ligand in conjunction with the zinc reagent.[3]

The success of this methodology hinges on several key principles:

-

Directed Reaction: The substrate must be an allylic alcohol. The hydroxyl group acts as a crucial directing group, coordinating to the zinc reagent and positioning the carbenoid for intramolecular delivery to one face of the double bond.[4]

-

Chiral Environment: The C₂-symmetric bis(sulfonamide) ligand coordinates to the zinc atoms, creating a rigid and well-defined chiral environment. This chiral complex is the active catalyst that differentiates between the two enantiotopic faces of the alkene.

-

Lewis Acidity and Reagent Activation: The reaction involves a complex interplay of zinc species. The formation of a zinc alkoxide from the allylic alcohol and the deprotonation of the sulfonamide ligand by diethylzinc (Et₂Zn) are critical for generating the active catalytic species.[5] The presence of zinc iodide (ZnI₂), often generated in situ, can significantly accelerate the reaction and enhance enantioselectivity by influencing the Schlenk equilibrium of the zinc carbenoid species.[6]

Mechanistic Rationale

The currently accepted mechanism involves the formation of a dimeric zinc complex bridged by the chiral bis(sulfonamide) ligand. This complex coordinates both the zinc alkoxide of the substrate and the zinc carbenoid (iodomethylzinc). The pre-coordination of the allylic alcohol is essential for both rate acceleration and the induction of asymmetry.

The transfer of the methylene group proceeds through a highly organized, chair-like transition state, often referred to as a "butterfly" transition state.[1] The stereochemical outcome is dictated by the minimization of steric interactions between the alkene substituents and the chiral ligand framework. The C₂-symmetry of the ligand ensures that one facial approach of the alkene is strongly disfavored, leading to high enantiomeric excess (ee) in the product.

Quantitative Data Summary

The enantioselective cyclopropanation of various allylic alcohols has been achieved with high efficacy using chiral bis(sulfonamide) ligands. The following table summarizes representative results.

| Entry | Substrate (Allylic Alcohol) | Chiral Ligand | Yield (%) | ee (%) | Reference |

| 1 | trans-Cinnamyl alcohol | (R,R)-Bis(methanesulfonyl)-1,2-diaminocyclohexane | 95 | 89 | [5][6] |

| 2 | cis-Cinnamyl alcohol | (R,R)-Bis(methanesulfonyl)-1,2-diaminocyclohexane | 85 | 92 | [5] |

| 3 | Geraniol | (R,R)-Bis(trifluoromethanesulfonyl)-1,2-diaminocyclohexane | 91 | 94 | [3] |

| 4 | 3-Methyl-2-buten-1-ol | (R,R)-Bis(methanesulfonyl)-1,2-diaminocyclohexane | 88 | 85 | [5] |

Experimental Protocols

Protocol 1: Synthesis of Chiral Ligand: (1R,2R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diaminocyclohexane

This protocol describes the synthesis of a highly effective chiral ligand from commercially available (1R,2R)-(-)-1,2-Diaminocyclohexane.

-

Safety Precautions: Trifluoromethanesulfonic anhydride (Tf₂O) is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is exothermic.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Add anhydrous pyridine (2.5 eq).

-

Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add trifluoromethanesulfonic anhydride (Tf₂O) (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Workup: Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer successively with 1 M HCl, water, and saturated aqueous sodium chloride (brine).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure ligand as a white crystalline solid.

Protocol 2: Asymmetric Cyclopropanation of trans-Cinnamyl Alcohol

-

Safety Precautions: Diethylzinc (Et₂Zn) is pyrophoric and reacts violently with water and air. Diiodomethane (CH₂I₂) is toxic. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using standard Schlenk line or glovebox techniques.

-

Reagent and Catalyst Preparation (In Situ):

-

In a flame-dried Schlenk flask under nitrogen, dissolve the chiral bis(sulfonamide) ligand (e.g., (R,R)-Bis(methanesulfonyl)-1,2-diaminocyclohexane, 0.10 eq) in anhydrous CH₂Cl₂. Add a solution of Et₂Zn (1.0 M in hexanes, 0.10 eq) and stir for 20 minutes at room temperature to form the zinc-ligand complex.

-

In a separate flame-dried Schlenk flask, dissolve trans-cinnamyl alcohol (1.0 eq) in anhydrous CH₂Cl₂. Cool to 0 °C and add Et₂Zn (1.0 M in hexanes, 1.1 eq) dropwise. Stir for 20 minutes at 0 °C to form the zinc alkoxide.

-

-

Reaction Execution:

-

To the solution of the zinc alkoxide at 0 °C, add the pre-formed catalyst solution via cannula.

-

Add diiodomethane (CH₂I₂) (2.5 eq) dropwise to the reaction mixture.

-

Add a second portion of Et₂Zn (1.0 M in hexanes, 1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C, monitoring its progress by TLC or GC analysis. Reaction times typically range from 4 to 24 hours.

-

-

Workup and Purification:

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and stir until gas evolution ceases.

-

Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantioenriched cyclopropyl alcohol.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

-

Part 2: Diastereoselective Cyclopropanation of Enones via the Corey-Chaykovsky Reaction

Introduction and Scientific Principle

The Corey-Chaykovsky reaction provides a powerful method for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones (enones).[7] The key reagent is a sulfoxonium ylide, most commonly dimethyloxosulfonium methylide, which is generated in situ from a stable sulfoxonium salt precursor.[8]

Unlike the Simmons-Smith reaction, which involves a metal carbenoid, this reaction proceeds via nucleophilic addition. The key mechanistic feature is that the "softer" nucleophilic sulfoxonium ylide preferentially undergoes a 1,4-conjugate (Michael) addition to the enone system, rather than a 1,2-addition to the carbonyl carbon.[9] This initial addition is followed by an intramolecular ring-closing displacement, which forms the cyclopropane ring and expels dimethyl sulfoxide (DMSO) as a byproduct.

Mechanistic Rationale

The reaction is initiated by the deprotonation of a trimethylsulfoxonium salt (e.g., iodide or chloride) with a strong base, such as sodium hydride (NaH), to form the reactive dimethyloxosulfonium methylide. This ylide then attacks the β-carbon of the enone in a reversible Michael addition, forming a stabilized enolate intermediate. The final step is a rapid, irreversible intramolecular Sₙ2-type reaction where the enolate oxygen attacks the carbon bearing the sulfoxonium group, leading to the formation of the three-membered ring. The reaction typically yields the trans-cyclopropyl ketone as the major diastereomer due to thermodynamic control in the ring-closing step.

Quantitative Data Summary

This method is highly reliable for a wide range of enones, generally providing good to excellent yields of the corresponding cyclopropyl ketones.

| Entry | Substrate (Enone) | Base/Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| 1 | Chalcone | NaH / DMSO | >90 | >99:1 | [10] |

| 2 | Cyclohexenone | NaH / DMSO | 85 | N/A | [11] |

| 3 | 4-Phenyl-3-buten-2-one | MTBD / MeCN | 94 | >99:1 | [8] |

| 4 | Carvone | NaH / DMSO | 78 | >95:5 | [11] |

MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

Experimental Protocol

Protocol 3: Cyclopropanation of Chalcone using Dimethyloxosulfonium Methylide

-

Safety Precautions: Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. It should be handled as a mineral oil dispersion under an inert atmosphere. Dimethyl sulfoxide (DMSO) can penetrate the skin; wear appropriate gloves.

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

-

Wash the NaH dispersion three times with anhydrous hexanes under nitrogen to remove the mineral oil. Carefully decant the hexanes each time using a cannula.

-

Add anhydrous DMSO to the washed NaH.

-

Heat the suspension to 50-60 °C with stirring until the evolution of hydrogen gas ceases (typically 45-60 minutes). This indicates the formation of the dimsyl anion.

-

Cool the resulting gray-green solution to room temperature.

-

Add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the dimsyl anion solution. Stir the resulting mixture for 10 minutes at room temperature to form a solution of dimethyloxosulfonium methylide.

-

-

Reaction Execution:

-

Dissolve the enone (e.g., chalcone, 1.0 eq) in a minimal amount of anhydrous DMSO.

-

Add the enone solution dropwise to the stirred ylide solution at room temperature. A mild exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting enone.

-

-

Workup and Purification:

-

Pour the reaction mixture into a beaker containing an equal volume of cold water.

-

Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them three times with water (to remove DMSO) and then once with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography to yield the pure cyclopropyl ketone.

-

References

-

Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]

-

Johnson, A. W.; LaCount, R. B. The Chemistry of Ylides. VI. The Structure of the Adducts of Sulfonium Ylides and Carbonyl Compounds. J. Am. Chem. Soc.1961 , 83 (2), 417–423. [Link]

-

Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

-

Xiang, Y.; et al. Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with Enones. Eur. J. Org. Chem.2019 , 582-590. [Link]

-

Aggarwal, V. K.; et al. The anti-addition of dimethylsulfoxonium methylide to acyclic α,β-unsaturated ketones and its application in formal synthesis of an eicosanoid. ACS Omega2017 , 2 (8), 4615–4622. [Link]

-

Kobayashi, S.; et al. A catalytic enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: Simmons-Smith cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system. Tetrahedron Lett.1992 , 33 (46), 6815-6818. [Link]

- Charette, A. B.; Lebel, H.; Gagnon, A. Asymmetric Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. Tetrahedron1999, 55 (29), 8845-8856.

-

Büchi, G.; Wüest, H. A new route to aromadendrene. J. Org. Chem.1966 , 31 (3), 977–978. [Link]

-

Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. ChemRxiv.2022 . [Link]

-

Shibasaki, M.; et al. Catalytic asymmetric cyclopropanation of enones with dimethyloxosulfonium methylide promoted by a La-Li3-(biphenyldiolate)3 + NaI complex. J. Am. Chem. Soc.2007 , 129 (44), 13410–13411. [Link]

-

Denmark, S. E.; O'Connor, S. P. Enantioselective Cyclopropanation of Allylic Alcohols. The Effect of Zinc Iodide. J. Org. Chem.1997 , 62 (10), 3390–3401. [Link]

-

Grokipedia. Simmons-Smith Reaction. [Link]

-

Denmark, S. E.; O'Connor, S. P. Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. J. Org. Chem.1997 , 62 (3), 584–594. [Link]

-

Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

-

Charette, A. B.; et al. Stereoselective Cyclopropanation of Acyclic Allylic Alcohols: A New Strategy for the Synthesis of 1,2,3-Trisubstituted Cyclopropanes. J. Am. Chem. Soc.1996 , 118 (42), 10327–10328. [Link]

-

Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1-415. [Link]

-

Bull, S. D.; et al. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chem. Commun.2005 , 2372-2374. [Link]

-

Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic asymmetric cyclopropanation of enones with dimethyloxosulfonium methylide promoted by a La-Li3-(biphenyldiolate)3 + NaI complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]

- 9. chem.pku.edu.cn [chem.pku.edu.cn]

- 10. apolloscientific.co.uk [apolloscientific.co.uk]

- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

"handling and storage procedures for N-tert-butyl-1-formylcyclopropane-1-sulfonamide"

Abstract

N-tert-butyl-1-formylcyclopropane-1-sulfonamide (C₈H₁₅NO₃S) is a critical, high-value intermediate used primarily in the synthesis of NS3/4A protease inhibitors for Hepatitis C (e.g., Glecaprevir, Voxilaprevir analogs). Its structural complexity—featuring a strained cyclopropane ring, a reactive formyl (aldehyde) group, and an acid-labile tert-butyl sulfonamide protection—demands rigorous environmental control. This guide outlines protocols to mitigate the three primary degradation vectors: oxidative dehydrogenation of the formyl group, hydrolytic gem-diol formation , and acid-catalyzed deprotection .

Chemical Profile & Critical Properties

| Property | Specification | Critical Note |

| Chemical Name | N-tert-butyl-1-formylcyclopropane-1-sulfonamide | P1-P1' Linker synthon |

| Molecular Formula | C₈H₁₅NO₃S | MW: ~205.28 g/mol |

| Physical State | White to off-white solid | Low melting point (potential) |

| Reactive Moiety | Formyl group (-CHO) | High Oxidation Risk (→ Carboxylic Acid) |

| Protecting Group | N-tert-butyl | Acid Labile (Cleaves with TFA/Formic Acid) |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water; hydrolytically unstable |

Stability Mechanisms & Degradation Pathways

To ensure integrity, researchers must understand why this compound degrades. The molecule possesses a "instability triad":

-

Auto-oxidation (The Primary Threat): The aldehyde proton is highly susceptible to radical abstraction by atmospheric oxygen, leading to the formation of 1-(N-tert-butylsulfamoyl)cyclopropane-1-carboxylic acid. This is an irreversible degradation.

-

Hydration: In the presence of ambient humidity, the electron-withdrawing sulfonamide group at the

-position activates the aldehyde, increasing susceptibility to nucleophilic attack by water, forming the gem-diol (hydrate). -

Ring Opening (Strain Release): While the cyclopropane ring is kinetically stable, the presence of the electron-withdrawing sulfonamide and carbonyl groups creates a "Donor-Acceptor" cyclopropane motif. Exposure to strong Lewis acids or nucleophiles can trigger ring-opening.[1]

Visualizing the Degradation Logic

Figure 1: Primary degradation pathways. Red paths indicate irreversible chemical changes; Yellow indicates potentially reversible equilibrium.

Storage Protocol (The "Tiered" System)

Do not treat this compound as a standard shelf reagent. Use a Tiered Storage Strategy based on usage frequency.

Tier 1: Long-Term Archive (> 1 Month)

-

Temperature: -20°C (± 5°C).

-

Atmosphere: Sealed under Argon (Ar) or Nitrogen (N₂). Argon is preferred due to its higher density, blanketing the solid more effectively.

-

Container: Amber glass vial (UV protection) with a PTFE-lined screw cap. Parafilm is insufficient; use electrical tape or shrink bands over the cap.

-

Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves.

Tier 2: Active Use (< 1 Month)

-

Temperature: 2°C to 8°C (Refrigerator).

-

Precaution: Equilibration is mandatory. Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

-

Reasoning: Opening a cold vial in humid lab air causes immediate condensation on the solid, catalyzing gem-diol formation.

-

Handling & Safety Workflow

Safety Advisory: Although specific toxicology data may be limited, treat as a Sensitizer and Irritant . Sulfonamides are known allergens.

-

PPE: Nitrile gloves (double-gloved recommended), safety glasses, lab coat.

-

Engineering Controls: Handle exclusively in a chemical fume hood.

Operational Protocol: The "Inert Aliquot" Method

Repeated freeze-thaw cycles and air exposure degrade the bulk stock.

-

Initial Receipt: Upon arrival, verify seal integrity.

-

Sub-division: In a glove box or under an inverted funnel with inert gas flow, divide the bulk material into single-use aliquots (e.g., 50mg, 100mg).

-

Solvent Handling:

-

Avoid protic solvents (Methanol, Water) for stock solutions.

-

Use Anhydrous DCM or Anhydrous DMSO for reactions.

-

Note: If using DMSO, freeze-thaw stability is poor; prepare fresh.

-

Workflow Diagram

Figure 2: Recommended handling workflow to maintain chemical purity.

Quality Control (QC) & Validation

A self-validating system requires checking the material before committing it to expensive synthesis steps (e.g., reductive amination or Strecker reaction).

Rapid NMR Validation (Self-Check)

Run a proton NMR (

| Signal (ppm) | Multiplicity | Interpretation | Action |

| 9.0 - 9.8 | Singlet/Doublet | Aldehyde (-CHO) | Pass. Material is active. |

| ~11.0 - 12.0 | Broad Singlet | Carboxylic Acid (-COOH) | Fail. Oxidation occurred. Purify or discard. |

| ~1.3 | Singlet (9H) | tert-butyl (-tBu) | Confirmation of protecting group integrity. |

| 0.8 - 1.8 | Multiplets | Cyclopropane protons | Confirmation of ring integrity. |

Purification Note: If oxidation is <10%, the aldehyde can often be purified via rapid silica gel chromatography (neutralized with 1% triethylamine to prevent acid-catalyzed decomposition), eluting with Hexane/EtOAc.

References

-

World Intellectual Property Organization (WIPO). (2009). Process for the preparation of cyclopropyl sulfonamide. Publication No. WO2009053281A1. Link

-

United States Patent and Trademark Office. (2009). Preparation of cyclopropyl sulfonylamides. Patent Application US20090112021A1.[2] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86683169, N-tert-butyl-1-formylcyclopropane-1-sulfonamide. PubChem.[3] Link

-

Li, X., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Organic Chemistry Frontiers. (Contextual grounding for cyclopropane stability). Link

-

Sun, M., et al. (2010). Matrix deactivation: A general approach to improve stability of unstable and reactive pharmaceutical genotoxic impurities.[4][5] Journal of Pharmaceutical and Biomedical Analysis. (Methodology for handling reactive aldehydes). Link

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Matrix deactivation: A general approach to improve stability of unstable and reactive pharmaceutical genotoxic impurities for trace analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: N-tert-butyl-1-formylcyclopropane-1-sulfonamide Reactions

Welcome to the technical support center for reactions involving N-tert-butyl-1-formylcyclopropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling this valuable building block. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience. Our goal is to not only provide solutions but also to explain the underlying causality to empower you in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide. The synthesis is conceptually approached in two main stages:

-

Formation of the sulfonamide precursor: The reaction of a suitable cyclopropane sulfonyl chloride with tert-butylamine.

-

Formylation: Introduction of the formyl group at the C1 position of the cyclopropane ring.

Issue 1: Low Yield of N-tert-butyl-cyclopropanesulfonamide (Precursor)

Question: I am attempting to synthesize the N-tert-butyl-cyclopropanesulfonamide precursor from cyclopropanesulfonyl chloride and tert-butylamine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this sulfonamide formation step are a common challenge, often attributable to a combination of factors related to the reactivity of the starting materials and reaction conditions.

Root Causes and Remediation Strategies:

-

Hydrolysis of Cyclopropanesulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding and unreactive sulfonic acid.[1][2] This is a primary cause of yield loss.

-

Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the tert-butylamine and any base used are free of water.

-

-

Steric Hindrance from tert-Butylamine: tert-Butylamine is a bulky nucleophile, which can slow down the rate of the desired S-N bond formation.[3] If the reaction is not driven to completion, unreacted starting materials will lower the yield.

-

Solution: While increasing the temperature can sometimes overcome steric hindrance, it may also promote side reactions. A better approach is to increase the reaction time and monitor the progress by TLC or LC-MS until the sulfonyl chloride is fully consumed. Using a slight excess of tert-butylamine (1.1-1.2 equivalents) can also help drive the reaction to completion.

-

-

Inadequate Acid Scavenging: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic.[4] An appropriate base is crucial to neutralize this HCl.

-

Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, in addition to the tert-butylamine.[5] Pyridine can also act as a nucleophilic catalyst in some cases. Ensure the base is added at the beginning of the reaction.

-

Experimental Protocol: Synthesis of N-tert-butyl-cyclopropanesulfonamide

-

To an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cyclopropanesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM) or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

-

Slowly add the amine/base solution to the cooled sulfonyl chloride solution dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the sulfonyl chloride.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization as needed.

Issue 2: Multiple Products Observed During the Formylation Step

Question: I am trying to formylate N-tert-butyl-cyclopropanesulfonamide to get the desired aldehyde, but I am seeing multiple spots on my TLC plate and a complex mixture in my crude NMR. What are these side products and how can I avoid them?

Answer:

The formylation of a C-H bond alpha to a sulfonyl group on a strained cyclopropane ring is a delicate transformation. The likely use of a Vilsmeier-Haack type reaction introduces strongly electrophilic and acidic conditions which can lead to several side products.[6][7]

Potential Side Products and Their Formation Mechanisms:

-

Ring-Opened Products: This is a significant and highly probable side reaction. The formylation introduces a carbonyl group, creating a cyclopropyl ketone-like structure. Cyclopropyl ketones are known to undergo acid-catalyzed ring-opening to form γ,δ-unsaturated ketones or other linear structures.[8][9] The Vilsmeier reagent itself or the acidic workup can promote this.

-

Formation Pathway: Protonation or Lewis acid coordination to the formyl oxygen activates the cyclopropane ring, leading to cleavage of one of the C-C bonds to form a more stable carbocation, which is then quenched.

-

Mitigation:

-

Milder Formylating Agents: Consider alternatives to the classical Vilsmeier-Haack conditions (POCl₃/DMF). Using oxalyl chloride or thionyl chloride with DMF at lower temperatures can sometimes provide the Vilsmeier reagent under less harsh conditions.

-

Careful pH Control During Workup: Quench the reaction mixture at low temperature with a cold, buffered aqueous solution or a biphasic quench with a mild base (e.g., saturated sodium bicarbonate) to neutralize the acid as quickly as possible.

-

-

-

N-de-alkylation (Cleavage of the tert-Butyl Group): The tert-butyl group on the sulfonamide can be labile under strongly acidic conditions, as it can be considered a protecting group.[10] This would lead to the formation of 1-formylcyclopropane-1-sulfonamide.

-

Formation Pathway: Protonation of the sulfonamide nitrogen or oxygen can facilitate the loss of the stable tert-butyl cation.

-

Mitigation: Minimize reaction time and use the mildest possible acidic conditions. If this side product is consistently observed, exploring alternative N-protecting groups that are more stable to acid may be necessary for your specific application.

-

-

Chlorinated Byproducts: The Vilsmeier reagent (generated from POCl₃ and DMF) is a source of reactive chlorine.[11] While there are no hydroxyl groups in the target molecule to be chlorinated (a common side reaction), other chlorination pathways, though less common, cannot be entirely ruled out, especially if there are any aromatic impurities present.

-

Mitigation: Use the minimum stoichiometric amount of the Vilsmeier reagent necessary for the formylation.

-

Visualizing the Troubleshooting Logic for Formylation:

Caption: Decision tree for troubleshooting formylation side products.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tert-butyl group on the sulfonamide?

The tert-butyl group serves several important functions. Its steric bulk can direct the regioselectivity of reactions on other parts of the molecule. In a broader context, N-tert-butyl sulfonamides are often used as intermediates; the tert-butyl group can be removed under acidic conditions to yield the primary sulfonamide.[10] This makes it a useful protecting group in multi-step syntheses.

Q2: Can I use other formylation methods besides Vilsmeier-Haack?